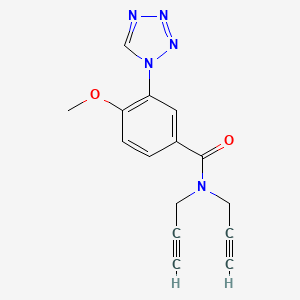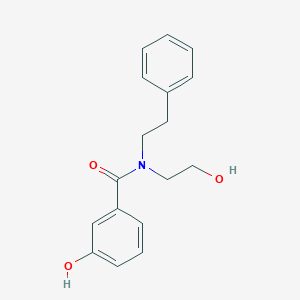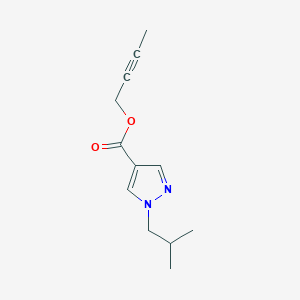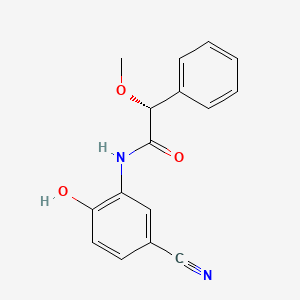
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide, commonly known as MPTB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Aplicaciones Científicas De Investigación
MPTB has been used in various scientific research applications, including as a tool for studying the role of protein-protein interactions in disease. MPTB has been shown to inhibit the interaction between two proteins, which has potential therapeutic applications in diseases such as cancer and Alzheimer's. MPTB has also been used as a tool for studying the mechanism of action of certain enzymes, as well as for studying the function of certain receptors in the brain.
Mecanismo De Acción
MPTB is believed to inhibit protein-protein interactions by binding to a specific site on one of the proteins, thereby preventing the interaction with the other protein. This mechanism has been confirmed through various studies, including X-ray crystallography and NMR spectroscopy. MPTB has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of inhibition is not yet fully understood.
Biochemical and physiological effects:
MPTB has been shown to have various biochemical and physiological effects, including a decrease in cell proliferation in cancer cells, as well as a decrease in the activity of certain enzymes. MPTB has also been shown to have an effect on the function of certain receptors in the brain, although the exact nature of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTB has several advantages for use in lab experiments, including its ability to selectively inhibit protein-protein interactions, as well as its ease of synthesis and purification. However, MPTB also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MPTB, including further studies on its mechanism of action, as well as its potential therapeutic applications in diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the effects of MPTB on the function of certain receptors in the brain. Finally, the synthesis of analogs of MPTB may lead to compounds with improved efficacy and reduced toxicity.
In conclusion, MPTB is a small molecule compound with potential applications in scientific research. Its ability to selectively inhibit protein-protein interactions has potential therapeutic applications in diseases such as cancer and Alzheimer's. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
MPTB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl bromide, followed by reduction of the nitro group to an amine, and then coupling with tetrazole-1-yl-acetic acid. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl alcohol, followed by reduction and coupling with tetrazole-1-yl-acetic acid. Both methods result in the formation of MPTB, which can be purified using column chromatography.
Propiedades
IUPAC Name |
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-4-8-19(9-5-2)15(21)12-6-7-14(22-3)13(10-12)20-11-16-17-18-20/h1-2,6-7,10-11H,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQSVHUNPSBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#C)CC#C)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)


![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

